Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-
Overview
Description
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group and an ethoxyphenyl group. It is often used as a building block in the synthesis of various heterocyclic compounds due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- can be synthesized through the reaction of hydrazinecarbothioamide with 2-ethoxybenzaldehyde under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles. These products are often of significant interest due to their potential biological and pharmacological activities .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, 2-[(2-methoxyphenyl)methylene]-
- Hydrazinecarbothioamide, 2-[(2-chlorophenyl)methylene]-
- Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-
Uniqueness
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[(2-ethoxyphenyl)methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDDSAVHRMERK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353343 | |
Record name | Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303088-12-2 | |
Record name | Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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